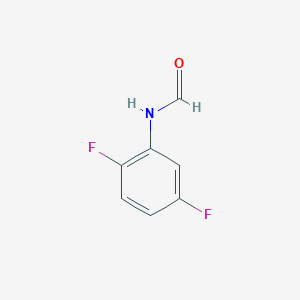

N-(2,5-difluorophenyl)formamide

Description

N-(2,5-Difluorophenyl)formamide is an aromatic formamide derivative characterized by a formyl group (-CHO) attached to the nitrogen of a 2,5-difluorophenyl ring. The fluorine atoms at the 2- and 5-positions confer unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-halogenated analogues.

Properties

IUPAC Name |

N-(2,5-difluorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMMCVBZFYSEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510250 | |

| Record name | N-(2,5-Difluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81183-56-4 | |

| Record name | N-(2,5-Difluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aromatic Substitution Reaction: One common method for synthesizing N-(2,5-difluorophenyl)formamide involves the reaction of 2,5-difluoroaniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Formylation Reaction: Another method involves the formylation of 2,5-difluoroaniline using formylating agents such as formic acid or formamide in the presence of a catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as:

Reaction Optimization: Adjusting temperature, pressure, and reaction time to maximize yield.

Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2,5-difluorophenyl)formamide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the formamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction Reagents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, or ketones.

Reduction Products: Amines or other reduced derivatives.

Substitution Products: Various substituted phenylformamides depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2,5-difluorophenyl)formamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving enzyme targets or receptor pathways.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)formamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The interaction with these targets can modulate biological pathways, leading to therapeutic effects. The exact mechanism involves:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Positional Isomers: N-(3,5-Difluorophenyl)formamide

- Structural Difference : Fluorine atoms are positioned at the 3- and 5-positions instead of 2 and 4.

- Electronic effects differ due to para-substitution, influencing dipole moments and solubility.

Functional Group Variations: 2-[(4-Chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide

- Structural Difference : Incorporates a thioxo (-C=S) group and a 4-chlorobenzyl substituent.

- The chlorobenzyl moiety adds steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the simpler formamide structure.

Hydroxyl-Substituted Analogues: N-(2,5-Dihydroxyphenyl)-N-(4-fluorophenyl)formamide

- Structural Difference : Hydroxyl groups replace fluorines at the 2- and 5-positions.

- Impact :

Heterocyclic Derivatives: (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

- Structural Difference : A complex pyrrolidine-pyrazolo-pyrimidine scaffold attached to the 2,5-difluorophenyl group.

- Impact :

Impurity Analogues: N-[2-Hydroxy-5-(substituted)phenyl]formamides

- Structural Difference : Hydroxyl and methoxyphenylalkylamine substituents.

- Impact :

Research Implications

- Pharmaceutical Design : The 2,5-difluorophenyl group balances lipophilicity and stability, making it preferable for central nervous system (CNS) drug candidates over hydroxylated analogues.

- Agrochemical Applications : Fluorinated formamides (e.g., triazolo derivatives in ) demonstrate utility in pesticide formulations, though their ecotoxicity profiles require further study .

- Synthetic Challenges : The discontinued status of certain isomers (e.g., 3,5-difluoro) underscores the importance of substitution patterns in scalability and stability .

Biological Activity

N-(2,5-difluorophenyl)formamide is an organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a difluorophenyl group attached to a formamide functional group. The presence of fluorine atoms enhances its electronic properties, stability, and lipophilicity, making it suitable for various biological applications.

Synthesis Methods:

- The most common synthesis involves the reaction of 2,5-difluoroaniline with formyl chloride or formic acid under basic conditions.

- Catalysts may be employed to facilitate the formation of the amide bond, followed by purification through recrystallization from suitable solvents.

Biological Activity

Research indicates that this compound interacts with various biological targets, exhibiting potential therapeutic properties.

Enzyme Inhibition

One of the primary areas of interest is its ability to inhibit specific enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Carbonic Anhydrase (CA) : This enzyme plays a crucial role in regulating pH and fluid balance in tissues; inhibition could be relevant for metabolic disorders.

Anti-inflammatory Properties

Studies have suggested that this compound may exhibit anti-inflammatory effects. It has been shown to influence key inflammatory mediators such as prostaglandins and nitric oxide, which are vital in the inflammatory response .

Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been utilized to elucidate the interaction mechanisms between this compound and its biological targets. These studies aim to provide insights into how this compound may modulate enzyme activity at the molecular level.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- A study demonstrated that this compound significantly inhibited AChE activity in vitro, with an IC50 value indicating effective concentration levels for therapeutic use.

- Anti-inflammatory Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(3,5-dichlorophenyl)formamide | Chlorine substituents | Different electronic properties due to chlorine presence |

| N-(3,5-dimethylphenyl)formamide | Methyl groups | Increased lipophilicity compared to difluorinated analogs |

| N-(3,5-difluorophenyl)acetamide | Acetamide group | Potentially different reactivity patterns |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.